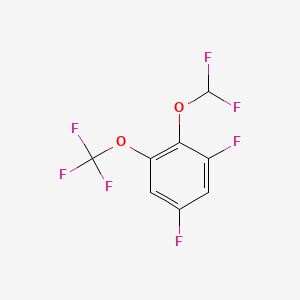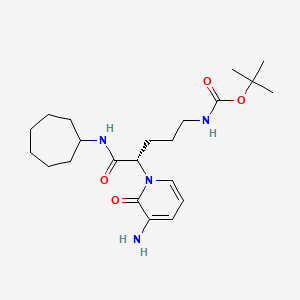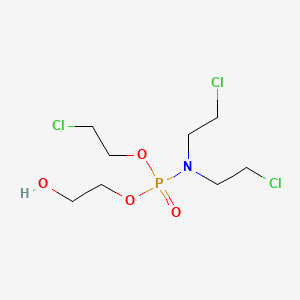
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B 641, also known as 2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol, is a compound used primarily in industrial and scientific research applications. It is known for its unique chemical properties and versatility in various reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B 641 involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride and ethylene glycol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reaction of bis(2-chloroethyl)amine with phosphoryl chloride: This step forms an intermediate compound.
Addition of ethylene glycol: This step completes the synthesis, resulting in the formation of B 641.
Industrial Production Methods
Industrial production of B 641 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
B 641 undergoes various chemical reactions, including:
Oxidation: B 641 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in B 641, leading to new derivatives.
Substitution: B 641 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoryl derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
B 641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of B 641 involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways depend on the application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LOCTITE 641: A medium-strength anaerobic retaining compound used for bonding cylindrical fitting parts.
Other bis(2-chloroethyl)amine derivatives: These compounds share similar chemical structures but may have different functional groups or substituents.
Uniqueness
B 641 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain industrial and research applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
78218-71-0 |
|---|---|
Molekularformel |
C8H17Cl3NO4P |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
InChI-Schlüssel |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




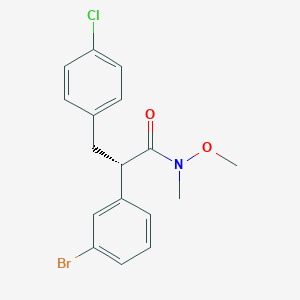
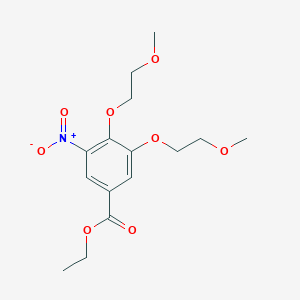

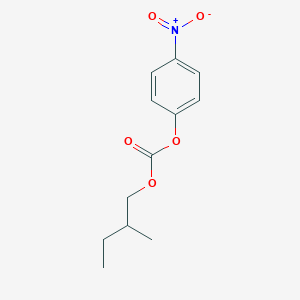

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
